10-Oxo Docetaxel
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Overview
Description
Preparation Methods
10-Oxo Docetaxel is synthesized from Docetaxel through a series of chemical reactions. The preparation involves the selective oxidation of Docetaxel at the 10th position. The synthetic route typically includes the use of oxidizing agents under controlled conditions to achieve the desired product . Industrial production methods for Docetaxel and its derivatives often involve multi-step processes, including protection and deprotection of functional groups, esterification, and purification steps .
Chemical Reactions Analysis
10-Oxo Docetaxel undergoes various types of chemical reactions, including:
Oxidation: The primary reaction to form this compound from Docetaxel involves oxidation at the 10th position.
Reduction: Although less common, reduction reactions can be used to modify the compound further.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
10-Oxo Docetaxel has several scientific research applications, including:
Mechanism of Action
10-Oxo Docetaxel exerts its effects by interfering with the normal function of microtubules. It binds to microtubules and stabilizes them, preventing their depolymerization. This leads to the inhibition of cell division and ultimately induces apoptosis in cancer cells . The molecular targets include tubulin, and the pathways involved are related to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
10-Oxo Docetaxel is similar to other taxoid compounds such as Paclitaxel and Docetaxel. it has unique properties that make it distinct:
Similar compounds include:
- Paclitaxel
- Docetaxel
- 10-Deacetylbaccatin III
These compounds share structural similarities and mechanisms of action but differ in their pharmacological profiles and clinical applications .
Biological Activity
10-Oxo Docetaxel, also known as Docetaxel Impurity 1, is a derivative of the well-established chemotherapeutic agent docetaxel. This compound has garnered interest due to its potential enhanced biological activity and reduced toxicity compared to its parent compound. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer efficacy, mechanisms of action, and comparative studies with other docetaxel formulations.
- Molecular Formula : C₄₃H₅₁NO₁₄
- Molecular Weight : 805.86 g/mol
- CAS Number : 162784-72-7
These properties position this compound as a significant compound in the development of targeted cancer therapies.
In Vitro Studies
Research has demonstrated that this compound exhibits potent anticancer activity. A study compared its effects with those of the standard docetaxel formulation (Taxotere®) and found that:
- Cytotoxicity : this compound showed significantly higher cytotoxicity against various cancer cell lines after 48 and 72 hours of treatment compared to Taxotere® .
- Cell Cycle Arrest : It induced cell cycle arrest predominantly at the G2-M phase, while Taxotere® mainly caused S phase arrest . This shift in the cell cycle arrest point may enhance its effectiveness in preventing cancer cell proliferation.
In Vivo Studies
In vivo experiments using a B16F10 mouse model revealed:
- Metastatic Activity : Mice treated with this compound exhibited a significantly lower number of metastatic nodules compared to controls (107 ± 49 vs. 348 ± 56) .
- Toxicity Profile : The compound demonstrated a better therapeutic effect with reduced toxicity, as indicated by less weight loss in treated groups .
The mechanisms through which this compound exerts its anticancer effects are multifaceted:
- Microtubule Stabilization : Similar to docetaxel, it stabilizes microtubules, preventing their depolymerization, which is crucial for mitosis.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through various signaling pathways, enhancing the overall anticancer response .
- Antioxidant Activity : Studies indicate that docetaxel and its derivatives possess antioxidant properties, which may contribute to their efficacy by reducing oxidative stress in tumor environments .
Comparative Analysis with Other Formulations
To better understand the advantages of this compound over traditional formulations, a summary table is provided below:
Compound | Cytotoxicity | Cell Cycle Arrest | Metastatic Nodules | Acute Toxicity |
---|---|---|---|---|
Taxotere® | Moderate | S phase | High (348 ± 56) | High |
This compound | High | G2-M phase | Low (107 ± 49) | Low |
This table illustrates that this compound not only enhances cytotoxicity but also reduces metastatic potential and acute toxicity compared to Taxotere®.
Case Studies and Clinical Implications
While preliminary studies indicate promising results for this compound in preclinical models, further research is essential to establish its clinical efficacy and safety profile. Future clinical trials will be crucial for determining optimal dosing regimens and understanding long-term outcomes in patients.
Properties
IUPAC Name |
[(1S,3R,4S,7R,9S,10S)-4-acetyloxy-1,9-dihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,32?,33-,35?,41+,42-,43+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLQDWANVNOXBK-IXVZKRQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.